(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide
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Overview
Description
(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide typically involves the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including amino protection, intramolecular ring closing, decarboxylation, esterification, selective carbonyl reduction, and nucleophilic substitution, to yield the target compound .
Industrial Production Methods
Industrial production of this compound focuses on optimizing reaction conditions to achieve high yield and selectivity. The process involves using cost-effective and environmentally friendly reagents, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group .
Scientific Research Applications
(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a ligand in studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The stereochemistry of the compound is critical for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-Methyl-2-pipecolic acid
- (2R,4R)-2,4-Dimethylhexanoic acid
- (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid
Uniqueness
(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide stands out due to its unique hydroxyl and carboxamide functional groups, which confer distinct chemical and biological properties. Its specific stereochemistry also differentiates it from other similar compounds, making it valuable in various applications .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2R,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(11)6-3-5(10)4-9(6)2/h5-6,10H,3-4H2,1-2H3,(H,8,11)/t5-,6-/m1/s1 |
InChI Key |
DDGIXKHWOFWOJX-PHDIDXHHSA-N |
Isomeric SMILES |
CNC(=O)[C@H]1C[C@H](CN1C)O |
Canonical SMILES |
CNC(=O)C1CC(CN1C)O |
Origin of Product |
United States |
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